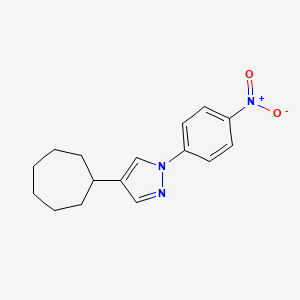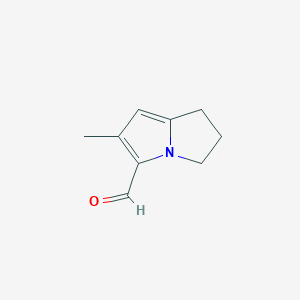![molecular formula C14H9F3N2 B12874660 4-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 916173-13-2](/img/structure/B12874660.png)
4-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a trifluoromethylphenyl group attached. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine typically involves the condensation of trifluoromethyl-substituted 1,3-dicarbonyl compounds with cyanacetamide, followed by cyclization reactions . Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using the aforementioned synthetic routes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions
4-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the pyridine and pyrrole rings.
Substitution: The trifluoromethyl group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce different functional groups into the molecule .
科学的研究の応用
4-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine has a wide range of scientific research applications:
作用機序
The mechanism of action of 4-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2), disrupting key cellular signaling pathways involved in cancer progression . This binding leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)pyridine: This compound shares the trifluoromethyl group but lacks the fused pyrrole ring, making it less complex and potentially less bioactive.
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but with a fluorine atom instead of a pyrrole ring, used in different chemical reactions and applications.
Pyrazolo[3,4-b]pyridine derivatives: These compounds have a similar fused ring structure but differ in the specific substituents and their positions, leading to different pharmacological properties.
Uniqueness
4-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific combination of a trifluoromethylphenyl group and a fused pyridine-pyrrole ring system. This structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .
特性
CAS番号 |
916173-13-2 |
|---|---|
分子式 |
C14H9F3N2 |
分子量 |
262.23 g/mol |
IUPAC名 |
4-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H9F3N2/c15-14(16,17)10-3-1-2-9(8-10)11-4-6-18-13-12(11)5-7-19-13/h1-8H,(H,18,19) |
InChIキー |
XWRZDBIWCPESJH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C3C=CNC3=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


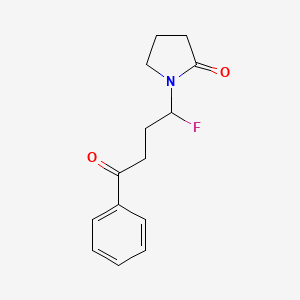

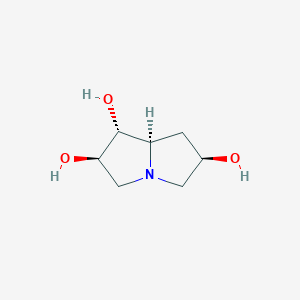
![N-(2-Thiophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12874608.png)
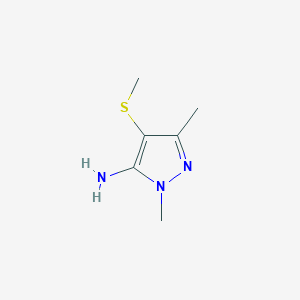
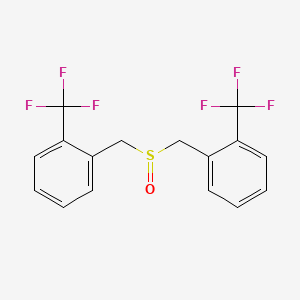
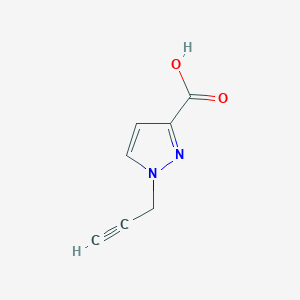
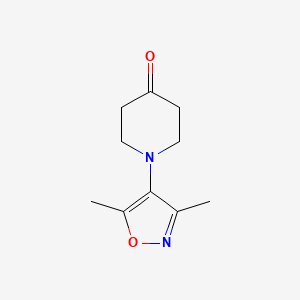

![7-Amino-5-oxo-4,5-dihydrooxazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B12874653.png)
